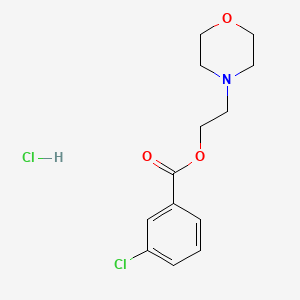![molecular formula C17H17N3OS B6084129 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide, also known as BMT-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been studied for its anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide works by targeting the microtubule network in cells, which is essential for cell division and growth. It binds to tubulin, a protein that makes up the microtubules, and disrupts the formation of the microtubule network. This disruption leads to the inhibition of cell growth and division, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to have anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that are necessary for tumor growth. 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has also been found to have anti-metastatic effects, meaning it inhibits the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its specificity for targeting the microtubule network, which allows for precise and targeted experiments. Additionally, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one limitation of using 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide is its solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide analogs with improved solubility and specificity. Additionally, further studies are needed to explore the potential therapeutic applications of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in other diseases, such as neurodegenerative disorders. Finally, the development of more effective drug delivery systems for 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide could lead to improved clinical outcomes in cancer treatment.
Synthesis Methods
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide involves the reaction of 2-(methylthio)benzimidazole with 2-bromo-N-(2-methylphenyl)acetamide in the presence of a base. The resulting product is purified through column chromatography to obtain 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in its pure form.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-6-2-3-7-13(12)20-17(21)11-22-10-16-18-14-8-4-5-9-15(14)19-16/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYKVFZFNQEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(1H-benzoimidazol-2-ylmethylsulfanyl)-N-(O-tolyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)

![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)
![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-(2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B6084115.png)
![6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6084122.png)
